D-galactosaminic acid D-galactosaminic acid D-galactosaminic acid is the D-stereoisomer of galactosaminic acid. It is a conjugate acid of a D-galactosaminate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1884855
InChI: InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4+,5-/m1/s1
SMILES: C(C(C(C(C(C(=O)O)N)O)O)O)O
Molecular Formula: C6H13NO6
Molecular Weight: 195.17 g/mol

D-galactosaminic acid

CAS No.:

Cat. No.: VC1884855

Molecular Formula: C6H13NO6

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

D-galactosaminic acid -

Specification

Molecular Formula C6H13NO6
Molecular Weight 195.17 g/mol
IUPAC Name (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid
Standard InChI InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4+,5-/m1/s1
Standard InChI Key UFYKDFXCZBTLOO-SQOUGZDYSA-N
Isomeric SMILES C([C@H]([C@@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O
SMILES C(C(C(C(C(C(=O)O)N)O)O)O)O
Canonical SMILES C(C(C(C(C(C(=O)O)N)O)O)O)O

Introduction

Chemical Structure and Properties of D-Galactosamine

Definition and Basic Structure

D-galactosamine is an amino sugar derived from galactose with the chemical formula C₆H₁₃NO₅ and a molecular weight of 179.17 g/mol . It is defined as a hexosamine where the galactose contains an amine (-NH₂) group instead of a hydroxyl (-OH) group . The IUPAC name for D-galactosamine is 2-amino-2-deoxy-D-galactopyranose .

Physical and Chemical Properties

D-galactosamine is characterized by the following properties:

PropertyValue
Molecular FormulaC₆H₁₃NO₅
Average Molecular Weight179.1711 g/mol
Monoisotopic Molecular Weight179.079372531 g/mol
Physical StateSolid
SolubilitySoluble in water
Melting Point182-185°C (decomposition)
Boiling Point532.5°C at 760 mmHg

D-galactosamine is a primary amino compound that is functionally related to D-galactopyranose and serves as a conjugate base of 2-ammonio-2-deoxy-D-galactopyranose . The compound is water-soluble and weakly acidic based on its pKa .

Biological Significance

Natural Occurrence

D-galactosamine is found naturally in certain biological systems. It has been reported in several plant species including:

  • Glycine max (soybean)

  • Cannabis sativa

  • Pepper varieties (Capsicum annuum), including orange, green, and yellow bell peppers

In addition, it is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) .

Role in Glycoproteins

One of the most significant biological roles of D-galactosamine is as a component of certain glycoprotein hormones:

HormoneFunctionCarbohydrate Components
Follicle-Stimulating Hormone (FSH)Regulation of reproductive processesN-acetylgalactosamine, mannose, N-acetylglucosamine, galactose, and sialic acid
Luteinizing Hormone (LH)Similar to FSH, with structure containing galactosamineSimilar to FSH

In these hormones, the sugar component bound to asparagine includes N-acetylgalactosamine (a derivative of galactosamine), which is primarily involved in cell-to-cell communication and occurs in sensory nerve structures in animals, including humans .

Metabolism of D-Galactosamine

Metabolic Pathway

According to research on rat liver metabolism, D-galactosamine is primarily utilized through the pathway of galactose metabolism . This was evidenced by products isolated from the acid-soluble fraction of perfused rat liver, which were eluted from a Dowex 1 (formate form) column and characterized in the following order:

  • Galactosamine 1-phosphate

  • Sialic acid

  • UDP-glucosamine

  • UDP-galactosamine

  • N-acetylgalactosamine 1-phosphate

  • N-acetylglucosamine 6-phosphate

  • UDP-N-acetylglucosamine

  • UDP-N-acetylgalactosamine

  • An unidentified galactosamine-containing compound

In addition, [1-¹⁴C]glucosamine was found in glycogen, resulting from the substitution of UDP-glucosamine for UDP-glucose in the glycogen synthetase reaction .

Synthesis of UDP-N-acetylgalactosamine

UDP-N-acetylgalactosamine has been shown to result from the reaction of UTP with N-acetylgalactosamine 1-phosphate in the presence of a rat liver extract . This represents an important metabolic pathway for D-galactosamine derivatives in biological systems.

Research Applications

Hepatotoxicity Model

D-galactosamine is widely used in research for its hepatotoxic effects and is employed to induce liver failure in animal models . It is an established experimental toxin that primarily causes liver injury through:

  • Generation of free radicals

  • Depletion of UTP nucleotides

The mechanism of D-galactosamine-induced hepatotoxicity involves reducing UTP levels in the liver, which affects RNA synthesis in hepatocytes and glycogen synthesis . This metabolic disruption leads to cell damage and inhibition of protein production.

Renal Toxicity

Beyond liver damage, D-galactosamine intoxication also induces renal dysfunction. Research has shown that renal failure is often associated with the end-stage of liver damage caused by D-galactosamine . Studies have investigated both preventive and curative effects of compounds such as ellagic acid (EA) against D-galactosamine-induced kidney damage, with treatments administered before and after intraperitoneal injection of D-galactosamine .

Protective Compounds Against D-Galactosamine Toxicity

Ellagic Acid

Research has demonstrated that ellagic acid (EA) treatment both before and after D-galactosamine intoxication can protect kidney tissues against D-galactosamine-induced oxidative stress . Pre-treatment with EA was found to be more protective than post-treatment, as indicated by histopathological and biochemical values .

Mulberry and Silk Amino Acids

A mixture of mulberry extracts (MB) and silk amino acids (SA) has shown protective effects against D-galactosamine-induced liver damage:

Mixture RatioEffects
MS1:3Decreased serum ALT and AST levels
MS1:5Reduced proinflammatory cytokines better than MS1:3

Both mixtures improved hepatic damage as observed through histology and reduced liver damage indicators such as serum AST and ALT . The MS1:5 mixture was particularly effective at recovering hepatic function, especially in relation to glucose and lipid metabolism .

Teas and Other Beverages

Various beverages, particularly tea varieties, have demonstrated protective effects against D-galactosamine-induced liver injury:

Beverage TypeProtective Effect
Green TeaSignificant suppression of ALT and AST increase
Puerh TeaSignificant suppression of ALT and AST increase
Black TeaSignificant suppression of ALT and AST increase
CoffeeModerate suppression of enzyme increases
CocoaLimited effect

The teas generally showed greater protective effects than coffee and cocoa, with green, puerh, and black teas being particularly effective .

Synthesis and Chemical Derivatives

Synthesis Approaches

Research has explored various approaches to synthesizing D-galactosamine derivatives. One notable method involves a microwave-assisted intramolecular anomeric protection (iMAP) of glucosamine, which facilitates concise transformation of 1,6-anhydroglucosamine into 1,6-anhydrogalactosamine .

A synthesis pathway for a GalN monosaccharide unit has been achieved using D-Galactosamine hydrochloride as a starting material, followed by 8 steps to generate the GalN derivative. The key step in this process involved installing a 3-O-TBDMS protecting group, which has been reported to survive under lactone ring-opening reaction conditions .

N-Acetyl-D-galactosamine

N-Acetyl-D-galactosamine (GalNAc) is an important derivative of D-galactosamine with the molecular formula C₈H₁₅NO₆ and a molecular weight of 221.21 g/mol . Its properties include:

PropertyValue
Melting Point160°C
Boiling Point636.4±55.0°C (Predicted)
Density1.423±0.06 g/cm³ (Predicted)
Water SolubilitySoluble at 50mg/ml
Physical FormWhite to off-white crystalline powder
pKa13.04±0.20 (Predicted)

N-Acetyl-D-galactosamine is the initial O-linked sugar to many serine and threonine residues in protein glycosylation . It is an endogenous metabolite and an important constituent of brain heteropolysaccharides (glycoproteins) .

Conjugates and Modified Forms

Phosphoramidite reagents have been developed that can be used in automated solid-phase synthesis to produce oligonucleotide conjugates containing N-acetyl-D-galactosamine, which targets hepatocytes . These conjugates may improve tissue-specific targeting and cellular uptake of therapeutic ribozymes .

Biochemical Impact and Cell Mechanisms

Effects on HepG2 Cell Line

Research on HepG2 cells has shown that D-galactosamine reduces cell viability, but this damage can be mitigated by pretreatment with certain compounds:

TreatmentEffect on D-galactosamine-damaged HepG2 Cells
High dosage of silk amino acids (SA)Protected against cell damage
High dosage of mulberry extracts (MB)Protected against cell damage
Mixture of MS1:4Improved cell viability
Mixture of MS1:5Improved cell viability

These treatments appear to work by countering the oxidative stress and inflammatory effects induced by D-galactosamine .

Enzymatic Markers of Damage

D-galactosamine intoxication leads to significant increases in several enzymatic markers of tissue damage:

EnzymeNormal FunctionEffect of D-galactosamine
Alanine aminotransferase (ALT)Liver enzymeDramatically increased
Aspartate aminotransferase (AST)Liver enzymeDramatically increased
γ-Glutamyl transferase (γ-GPT)Liver enzymeSignificantly increased

These enzymes serve as reliable indicators of the extent of liver damage caused by D-galactosamine and can be used to assess the efficacy of protective treatments .

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